molecular formula C16H19IN2O3 B13717996 tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B13717996
M. Wt: 414.24 g/mol
InChI Key: QADRTZCYSVIRTL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features an azetidine ring, a cyano group, and an iodophenoxy moiety

Preparation Methods

The synthesis of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azetidine ring, introduction of the cyano group, and iodination of the phenoxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The iodophenoxy moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like thiols or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound features an oxoethyl group instead of the cyano and iodophenoxy moieties, leading to different reactivity and applications.

    tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine-1-carboxylate: Contains a boron-containing moiety, which imparts unique properties for use in Suzuki-Miyaura coupling reactions.

    tert-Butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate: The presence of a tosyloxy group allows for different substitution reactions compared to the iodophenoxy moiety.

Properties

Molecular Formula

C16H19IN2O3

Molecular Weight

414.24 g/mol

IUPAC Name

tert-butyl 3-[(2-cyano-4-iodophenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H19IN2O3/c1-16(2,3)22-15(20)19-8-11(9-19)10-21-14-5-4-13(17)6-12(14)7-18/h4-6,11H,8-10H2,1-3H3

InChI Key

QADRTZCYSVIRTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)I)C#N

Origin of Product

United States

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